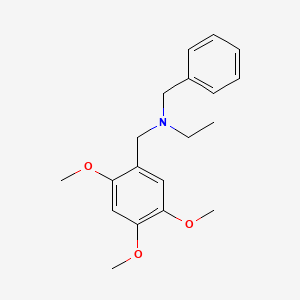
N-(2,4-difluorophenyl)-1-indolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-1-indolinecarboxamide, commonly known as DFN-15, is a novel small molecule that has shown great potential in scientific research. It is a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB), which is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival.
Mecanismo De Acción
DFN-15 exerts its pharmacological effects by inhibiting the activity of the NF-κB transcription factor. NF-κB is a key regulator of inflammation and immune response and is involved in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. DFN-15 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor protein, IκBα. This leads to the suppression of downstream signaling pathways and the expression of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
DFN-15 has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to suppress the expression of inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1. DFN-15 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. Moreover, DFN-15 has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFN-15 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research purposes. Moreover, DFN-15 has been shown to have high selectivity for NF-κB inhibition, making it a valuable tool for studying the role of NF-κB in various cellular processes. However, there are some limitations to using DFN-15 in lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in animal models. Moreover, DFN-15 has not been extensively studied in humans, and its safety profile in humans is not well established.
Direcciones Futuras
There are several future directions for the research on DFN-15. One possible direction is to investigate the efficacy of DFN-15 in combination with other therapies, such as chemotherapy and radiation therapy, in the treatment of cancer. Another direction is to study the safety and efficacy of DFN-15 in humans, which can pave the way for its clinical development as a therapeutic agent. Moreover, further research is needed to understand the molecular mechanisms underlying the pharmacological effects of DFN-15 and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
DFN-15 can be synthesized using a multi-step process starting from 2,4-difluoroaniline. The first step involves the reaction of 2,4-difluoroaniline with ethyl chloroformate to form N-(2,4-difluorophenyl) carbamate. This intermediate is then reacted with indoline-1-carboxylic acid to form DFN-15. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
DFN-15 has been extensively studied in various preclinical models, including cell culture systems and animal models. It has been shown to inhibit NF-κB activation and downstream signaling pathways, leading to the suppression of inflammatory cytokines and chemokines. DFN-15 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. Moreover, DFN-15 has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O/c16-11-5-6-13(12(17)9-11)18-15(20)19-8-7-10-3-1-2-4-14(10)19/h1-6,9H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMZMVRQDVLHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2,3-dihydroindole-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5707416.png)
![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)
![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)

![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)

![1-[2-(2-biphenylyloxy)ethyl]pyrrolidine](/img/structure/B5707470.png)
![4-{[(1-allyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5707476.png)
![N-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5707491.png)
![4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B5707501.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B5707502.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5707508.png)
